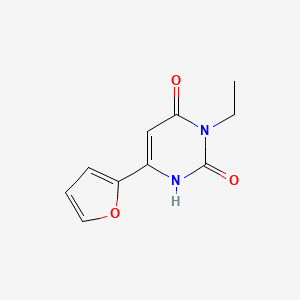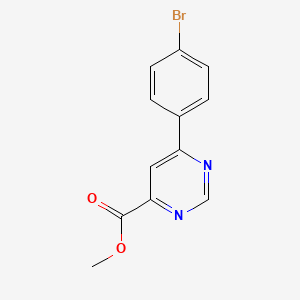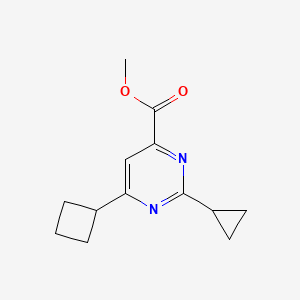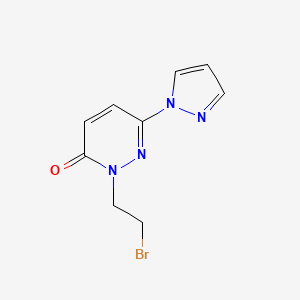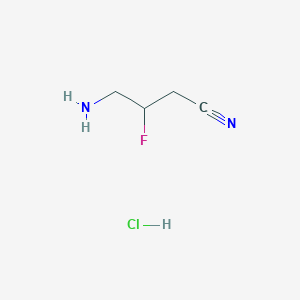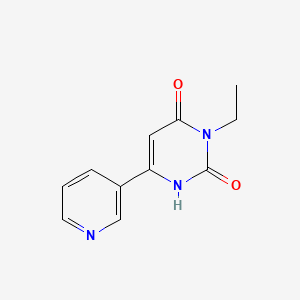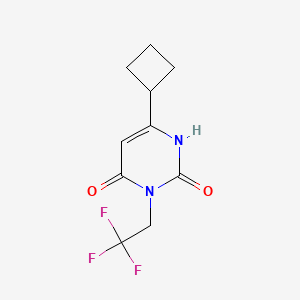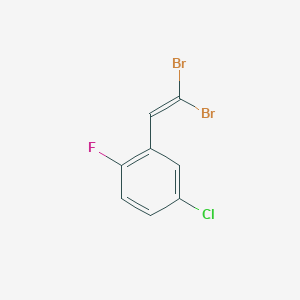
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(2,2-dibromovinyl)phenol, has been reported. It was prepared from 4-hydroxybenzaldehyde and carbon tetrabromide in CH2Cl2 under Corey–Fuchs conditions . Another study reported the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yielding selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .Molecular Structure Analysis
The molecular structure of similar compounds, such as (2,2-Dibromovinyl)benzene, has been reported. The molecular formula for (2,2-Dibromovinyl)benzene is C8H6Br2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (2,2-Dibromovinyl)benzene, have been reported. It has a molecular weight of 261.94 and is a liquid at room temperature .Applications De Recherche Scientifique
Spectroscopic Analysis and Structural Characterization
FTIR and Raman Spectroscopy 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene has been studied using FTIR and Raman spectroscopy. Investigations into this compound focus on understanding its vibrational characteristics, utilizing Wilson's FG matrix mechanism and General Valence Force Field (GVFF) for in-plane and out-of-plane vibrations. The potential energy constants derived from these studies are refined through numerical methods, aiding in the detailed understanding of its molecular structure and dynamics (Ilango et al., 2008).
Crystallography In crystallography, the structure of related compounds like flufenoxuron, a benzoylurea pesticide, has been determined, providing insights into the molecular conformation, intermolecular interactions, and the three-dimensional architecture of such molecules. This includes studies on the dihedral angles between rings and the formation of hydrogen bonds and π–π interactions, which contribute to the compound's stability and properties (Jeon et al., 2014).
Synthesis and Chemical Reactions
Synthesis of Organic Intermediates Research has also explored the synthesis of structurally similar compounds, highlighting their importance as organic intermediates in pharmaceutical production, such as ciprofloxacin. Techniques like diazotization and fluorination are crucial in these processes, underscoring the compound's relevance in the synthesis of broad-spectrum antibiotics and other pharmaceuticals (Wang, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-(2,2-dibromoethenyl)-1-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGTYTYJWCHVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C(Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


